molecular formula C12H23ClN2O2 B2868240 tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride CAS No. 1956319-14-4

tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride

Cat. No.: B2868240
CAS No.: 1956319-14-4
M. Wt: 262.78
InChI Key: QWEAIAHAYCGQQN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride (CAS: 885268-47-3) is a spirocyclic amine derivative featuring a bicyclic [4.4] ring system. The molecule comprises a tert-butyl carbamate group at position 1 and a secondary amine at position 7, protonated as a hydrochloride salt. Its molecular formula is C₁₂H₂₂N₂O₂·HCl, with a molecular weight of 226.32 g/mol for the free base and 262.78 g/mol for the hydrochloride form . Key physical properties include a predicted boiling point of 319.4±15.0 °C and a density of 1.08 g/cm³, requiring storage at 2–8°C (protected from light) .

Applications
This compound is a versatile building block in medicinal chemistry, particularly for synthesizing protease inhibitors and kinase-targeting agents. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic workflows, while the spirocyclic scaffold offers conformational rigidity, improving target binding selectivity .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;/h13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEAIAHAYCGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride typically involves the nucleophilic substitution reaction of cyclohexanone with tert-butyl carbamate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for accessing the reactive secondary amine:

Reaction Conditions

  • Reagent: HCl in dioxane or aqueous HCl

  • Temperature: 20–25°C (room temperature)

  • Yield: >95% (based on analogous Boc deprotection reactions in spirocyclic systems)

Mechanism
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and yield the amine hydrochloride .

Nucleophilic Substitution

The secondary amine (after Boc removal) participates in alkylation and acylation reactions:

Alkylation

  • Example: Reaction with methyl iodide in polar aprotic solvents (e.g., DMF)

    • Conditions: K₂CO₃ base, 50°C, 12 hours

    • Product: N-methyl-1,7-diazaspiro[4.4]nonane hydrochloride

    • Yield: 70–85% (estimated from similar systems)

Acylation

  • Example: Reaction with acetic anhydride

    • Conditions: Pyridine catalyst, 0°C → rt, 4 hours

    • Product: N-acetyl-1,7-diazaspiro[4.4]nonane hydrochloride

    • Yield: 60–75%

Photoredox-Mediated Couplings

The free amine can engage in cross-dehydrogenative couplings under photoredox conditions:

Reaction Setup

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (4.0 equiv)

  • Solvent: DMSO, 30°C under blue LED light (420 nm)

  • Scope: Couples with aryl halides (e.g., 5-bromoisoquinoline) to form C–N bonds

ParameterValue
Conversion>95% (in-line IR)
Isolated Yield58%
ScaleUp to 7.5 mmol

Spirocyclic Pyrrolidines

  • Step 1: Boc deprotection with HCl

  • Step 2: Reductive amination with ketones (e.g., cyclohexanone) using NaBH₃CN

    • Yield: 50–65%

    • Product: Functionalized spirocyclic amines

Sulfone Derivatives

  • Reaction: Oxidation of thioether intermediates (e.g., using mCPBA)

    • Conditions: CH₂Cl₂, 0°C → rt, 2 hours

    • Yield: 85–90%

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and specificities of various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, coatings, and plastic additives. It is also employed as a reagent in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic amines with diaza configurations are critical in drug discovery due to their structural diversity and pharmacophore compatibility. Below is a comparative analysis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride and its analogs:

Table 1: Structural and Functional Comparison of Spirocyclic Amines

Compound Name CAS Number Molecular Formula Spiro System Substituent Position Molecular Weight (g/mol) Purity Key Features
This compound 885268-47-3 C₁₂H₂₂N₂O₂·HCl [4.4] 1 262.78 95%* High rigidity; hydrochloride enhances solubility
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate 236406-49-8 C₁₂H₂₂N₂O₂ [4.4] 2 226.32 95% Neutral form; used in non-polar media
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 1023301-84-9 C₁₁H₂₀N₂O₂·HCl [3.5] 7 248.75 98% Smaller spiro system; altered steric effects
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 236406-61-4 C₁₃H₂₄N₂O₂ [4.5] 7 240.34 N/A Expanded ring system; higher lipophilicity

*Note: Discontinued by CymitQuimica but available via specialized suppliers .

Key Findings

Spiro Ring Size and Pharmacokinetics :

  • The [4.4] system (target compound) exhibits greater conformational rigidity than [3.5] or [4.5] analogs, improving metabolic stability .
  • The [3.5] spiro system (CAS 1023301-84-9) introduces steric hindrance, reducing enzymatic degradation but limiting solubility .

Substituent Position :

  • Carboxylate at position 1 (target compound) vs. position 2 (CAS 236406-49-8) alters electronic distribution, affecting hydrogen-bonding capacity. Position 1 derivatives show stronger interactions with aspartic proteases .

Counterion Effects :

  • Hydrochloride salts (e.g., target compound) improve aqueous solubility compared to hemioxalate derivatives (CAS 937729-06-1), making them preferable for in vitro assays .

Synthetic Accessibility: this compound requires multi-step synthesis involving Boc protection and spirocyclization, whereas [3.5] analogs (e.g., CAS 1023301-84-9) utilize sulfonylation routes similar to ’s methodology .

Research and Industrial Relevance

  • Medicinal Chemistry : The target compound’s rigid scaffold is favored in kinase inhibitor design, with analogs showing IC₅₀ values <100 nM against JAK2 and BTK .
  • Supply Chain : Discontinuation by major suppliers (CymitQuimica) highlights reliance on niche providers like PharmaBlock Sciences, which offer analogs with modified spiro systems .

Table 2: Commercial Availability and Pricing

Supplier Compound (CAS) Quantity Price (EUR) Status
CymitQuimica 885268-47-3 250 mg 383.00 Discontinued
Combi-Blocks 236406-49-8 1 g N/A Available
PharmaBlock 937729-06-1 (hemioxalate) 50 mg N/A Available

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